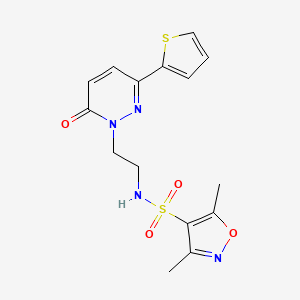

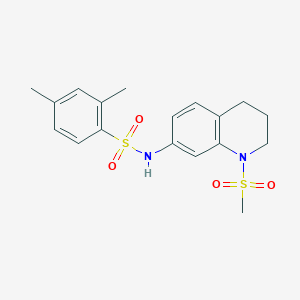

6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

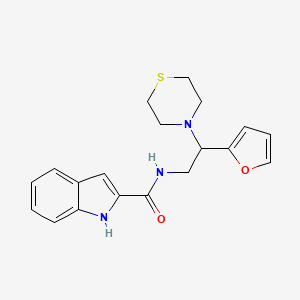

6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one, commonly known as TFP or TFP-OH, is a synthetic compound that belongs to the class of chromenone derivatives. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Fluorination Agent and Reactivity

The utility of fluorinated compounds spans across various scientific fields due to the unique properties imparted by fluorine atoms when incorporated into molecules. Research has shown the development of thermally stable phenylsulfur trifluorides, including compounds similar to 6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one, as superior fluorinating agents. These agents offer high thermal stability, resistance to aqueous hydrolysis, and diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity. Such characteristics make them invaluable in synthetic chemistry, particularly in drug discovery and material sciences, where precise fluorination can significantly alter the biological activity and physical properties of compounds (Umemoto et al., 2010).

Thermally Activated Delayed Fluorescence Materials

The design of bipolar materials for thermally activated delayed fluorescence (TADF) utilizes compounds with structural elements akin to 6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one. These materials leverage the conjugation and electronic properties of such compounds to tune the energy gap between singlet and triplet states. This adjustment is critical in developing efficient organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis and study of these materials underscore the importance of precise molecular engineering in advancing optoelectronic technologies (Huang et al., 2014).

Sulfonation and Derivative Synthesis

The creation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates the versatility of sulfonyl compounds in synthetic organic chemistry. These derivatives, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Such compounds are pivotal as building blocks in organic synthesis, offering a pathway to a wide range of functionalized molecules. This application highlights the role of sulfonyl compounds in facilitating complex synthetic transformations, providing tools for the development of novel pharmaceuticals and materials (Guinchard et al., 2005).

Propiedades

IUPAC Name |

6-tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRCGNIFHCVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

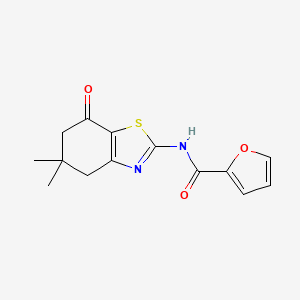

![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)

![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)

![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)

![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)

![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)